molecular formula C12H8N2OS B1625950 2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE CAS No. 21314-31-8

2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE

Cat. No.: B1625950
CAS No.: 21314-31-8
M. Wt: 228.27 g/mol
InChI Key: AUMIGSXHPRZFBI-UHFFFAOYSA-N
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Description

2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family

Mechanism of Action

Target of Action

Quinazolinones have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . They are known to inhibit multiple protein kinases , which play crucial roles in cellular signaling pathways.

Mode of Action

For instance, some quinazolinone derivatives have shown α-glucosidase inhibitory activity , indicating their potential to interfere with carbohydrate metabolism.

Biochemical Pathways

Quinazolinones affect various biochemical pathways due to their multi-targeted nature. They have been reported to inhibit cellular phosphorylation , dihydrofolate reductase , and kinase activities , affecting multiple cellular processes. The specific biochemical pathways affected by 2-Sulfanylidene-1H-benzo[g]quinazolin-4-one are yet to be elucidated.

Result of Action

Quinazolinones have been reported to exhibit a broad spectrum of biological activities . For instance, they have shown anticancer activities , suggesting their potential to induce apoptosis or inhibit cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE typically involves the cyclization of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted quinazolinones, depending on the specific reaction and conditions used.

Scientific Research Applications

2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinazolinones: These compounds share a similar core structure but lack the sulfanylidene group.

    Quinazolin-4(3H)-ones: These compounds have a similar quinazolinone ring but differ in their substituents.

Uniqueness

2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin

Properties

IUPAC Name

2-sulfanylidene-1H-benzo[g]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMIGSXHPRZFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513904
Record name 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21314-31-8
Record name 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE

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